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molecular formula C8H14O B8552594 2-Ethyl-3-isopropylacrolein CAS No. 28419-86-5

2-Ethyl-3-isopropylacrolein

Cat. No. B8552594
M. Wt: 126.20 g/mol
InChI Key: JBGRAQBQMATPJJ-VMPITWQZSA-N
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Patent
US05227544

Procedure details

Accordingly, it has been discovered that if water is added to the n-butyraldehyde feed to the distillation column in an amount effective to hydrolyze the isobutyraldehyde oligomers to the monomeric form during distillation, they can be stripped from the n-butyraldehyde, thereby reducing the amount of isobutyraldehyde which reacts to form 2-ethyl-4-methyl-pentenal during aldol condensation and subsequent hydrogenation of the 2-ethyl-4-methyl-pentenal to 2-ethyl-4-methyl pentanol during the hydrogenation stage. By this method the content of 2-ethyl-4-methyl-pentanol in the final product can be substantially reduced; typically from a range of from about 0.2 to about 0.4 wt. % without the water addition to less than 0.2 wt. %, preferably to within a range of from about 0.08 to about 0.1 wt. % with the water addition, based on 2-ethylhexanol. The degree of improvement will vary with the amount of water added, with increasing amounts of water tending to give increasing reductions in the amount of 2-ethyl-4-methyl-pentanol in the 2-ethylhexanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-ethyl-4-methyl-pentenal

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])[CH2:2][CH2:3][CH3:4].[CH:6](=O)[CH:7]([CH3:9])[CH3:8]>O>[CH2:3]([C:2](=[CH:6][CH:7]([CH3:9])[CH3:8])[CH:1]=[O:5])[CH3:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
during distillation, they
CUSTOM
Type
CUSTOM
Details
reacts

Outcomes

Product
Name
2-ethyl-4-methyl-pentenal
Type
product
Smiles
C(C)C(C=O)=CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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